molecular formula C13H19NO3 B13874805 Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate

Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate

Cat. No.: B13874805
M. Wt: 237.29 g/mol
InChI Key: QLIMLTNWMSPZPH-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a pyridine ring, and an ethoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate typically involves the esterification of 2-(1-pyridin-4-ylethoxy)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Substitution: Electrophilic substitution on the pyridine ring can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Hydrolysis: 2-(1-pyridin-4-ylethoxy)acetic acid and tert-butyl alcohol.

    Reduction: 2-(1-pyridin-4-ylethoxy)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-pyridin-4-ylethoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 2-(1-pyridin-4-ylethoxy)acetic acid, which can then interact with biological macromolecules. The pyridine ring may also participate in binding interactions with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(piperidin-4-yl)acetate: Similar in structure but contains a piperidine ring instead of a pyridine ring.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring and an ethoxyacetate moiety.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and a tert-butyl ester group.

Uniqueness

Tert-butyl 2-(1-pyridin-4-ylethoxy)acetate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-(1-pyridin-4-ylethoxy)acetate

InChI

InChI=1S/C13H19NO3/c1-10(11-5-7-14-8-6-11)16-9-12(15)17-13(2,3)4/h5-8,10H,9H2,1-4H3

InChI Key

QLIMLTNWMSPZPH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)OCC(=O)OC(C)(C)C

Origin of Product

United States

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